molecular formula C21H17NO5 B583408 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester CAS No. 1329485-44-0

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Cat. No.: B583408
CAS No.: 1329485-44-0
M. Wt: 363.369
InChI Key: FYRIDDBMDNIGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester typically involves the esterification of 2-benzyloxy-5-nitrobenzoic acid with benzyl alcohol. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively . These interactions can modulate biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

benzyl 5-nitro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRIDDBMDNIGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Reactant of Route 3
Reactant of Route 3
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Reactant of Route 4
Reactant of Route 4
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Reactant of Route 5
Reactant of Route 5
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Reactant of Route 6
Reactant of Route 6
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.